molecular formula C21H23NO4 B557635 Fmoc-D-norleucine CAS No. 112883-41-7

Fmoc-D-norleucine

Cat. No. B557635
M. Wt: 353.4 g/mol
InChI Key: VCFCFPNRQDANPN-LJQANCHMSA-N
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Description

Fmoc-D-norleucine is a compound with the molecular formula C21H23NO4 and a molecular weight of 353.42 . It appears as a white to off-white powder .


Synthesis Analysis

Fmoc-D-norleucine is a standard building block in the introduction of D-norleucine amino-acid residues by Fmoc Solid Phase Peptide Synthesis (SPPS) . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .


Molecular Structure Analysis

The molecular structure of Fmoc-D-norleucine is represented by the Hill Notation: C21H23NO4 .


Chemical Reactions Analysis

Fmoc-D-norleucine is used in Fmoc solid-phase peptide synthesis . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .


Physical And Chemical Properties Analysis

Fmoc-D-norleucine is a white to slight yellow to beige powder .

Scientific Research Applications

Application Summary

Fmoc-D-norleucine is used as a standard building block in the introduction of D-norleucine amino-acid residues by Fmoc Solid Phase Peptide Synthesis (SPPS) . It’s particularly useful in the design of modern pharmaceutical drugs .

Methods of Application

The asymmetric synthesis of Fmoc-(S)-6,6,6-trifluoro-norleucine is achieved via the alkylation reaction of a chiral glycine equivalent . This process involves the use of commercially available ligand (S)-5, which allows for the convenient preparation of Fmoc-(S)-6,6,6-trifluoro-norleucine .

Results or Outcomes

This protocol was consistently reproduced for the synthesis of the target amino acid .

Fluorine-Containing Amino Acids and Drug Design

Application Summary

Fmoc-D-norleucine is used in the design of modern pharmaceutical drugs . The introduction of fluorine-containing substituents and tailor-made amino acids (AAs) are two general trends in the design of modern pharmaceutical drugs .

Methods of Application

The asymmetric synthesis of Fmoc-(S)-6,6,6-trifluoro-norleucine is achieved via the alkylation reaction of a chiral glycine equivalent . This process involves the use of commercially available ligand (S)-5, which allows for the convenient preparation of Fmoc-(S)-6,6,6-trifluoro-norleucine .

Results or Outcomes

This protocol was consistently reproduced for the synthesis of the target amino acid .

Therapeutic Peptide Engineering and Protein Structural Studies

Methods of Application

The asymmetric synthesis of Fmoc-(S)-6,6,6-trifluoro-norleucine is achieved via the alkylation reaction of a chiral glycine equivalent . This process involves the use of commercially available ligand (S)-5, which allows for the convenient preparation of Fmoc-(S)-6,6,6-trifluoro-norleucine .

Results or Outcomes

This protocol was consistently reproduced for the synthesis of the target amino acid .

pH-Controlled Gelation and Drug Delivery

Application Summary

Fmoc-D-norleucine has been used in the development of pH-controlled gelation systems . These systems have potential applications in drug delivery .

Methods of Application

The Fmoc-D-norleucine is incorporated into a gelation system, which exhibits properties such as high thermal stability, thixotropic property, high kinetic and mechanical stability . The system’s properties can be controlled by adjusting the pH .

Results or Outcomes

The gelation system has shown potential for use in drug delivery, with properties such as cell viability to the selected cell type, and dye removal properties .

Biomarker Discovery and Cell Signaling Studies

Application Summary

Fmoc-D-norleucine is used in the synthesis of peptides for various studies such as cell signaling, development of epitope-specific antibodies, in cell-biology, and biomarkers for diseases .

Methods of Application

Fmoc-D-norleucine is used as a building block in the synthesis of peptides using Fmoc Solid Phase Peptide Synthesis (SPPS) . This method is particularly useful when larger amounts of peptides are required for studies, or when unnatural modifications or introduction of site-specific tags are required .

Results or Outcomes

The use of Fmoc-D-norleucine in peptide synthesis has enabled the development of peptides for various biological studies, contributing to the understanding of cell signaling mechanisms, the development of new biomarkers for diseases, and the creation of epitope-specific antibodies .

Safety And Hazards

When handling Fmoc-D-norleucine, it’s important to wear personal protective equipment/face protection. Ensure adequate ventilation and avoid contact with skin, eyes, or clothing. Avoid ingestion and inhalation. Avoid dust formation .

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-2-3-12-19(20(23)24)22-21(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,2-3,12-13H2,1H3,(H,22,25)(H,23,24)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCFCFPNRQDANPN-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373243
Record name Fmoc-D-norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-D-norleucine

CAS RN

112883-41-7
Record name Fmoc-D-norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Pye - 2017 - escholarship.org
The following work encompasses three distinct avenues of modern drug discovery: high throughput screening against an attractive cancer target, pharmacokinetic investigations …
Number of citations: 2 escholarship.org

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